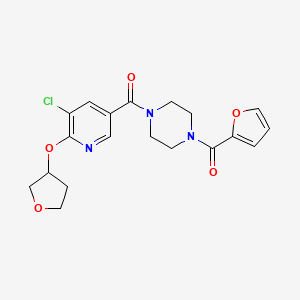
(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that combines elements of piperazine, furan, and nicotinoyl groups. This compound is notable for its versatile chemical properties and its potential application in various fields, from pharmaceuticals to industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. Common synthetic routes might include:
Preparation of the nicotinoyl derivative by chlorination and subsequent reaction with tetrahydrofuran-3-yl alcohol.
Coupling of the nicotinoyl derivative with piperazine under controlled conditions.
Incorporation of the furan-2-yl group via a final coupling or condensation reaction.
Industrial Production Methods: On an industrial scale, optimizing yield and purity is critical. Techniques such as continuous flow synthesis, use of high-throughput screening for reaction optimization, and leveraging catalytic processes can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nicotinoyl and furan moieties may be susceptible to oxidative conditions, leading to hydroxylated or epoxidized products.
Reduction: Catalytic hydrogenation could potentially reduce certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the piperazinyl and furan moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under conditions like heat or catalytic presence.
Major Products: Products vary based on the type of reaction and conditions, yielding hydroxylated, hydrogenated, or substituted derivatives of the parent compound.
Aplicaciones Científicas De Investigación
The scientific research applications of (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone are broad:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Potential inhibitor for specific enzymes or receptors, impacting various biological pathways.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: Application in material science for developing new polymers or coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: May inhibit or activate biochemical pathways relevant to disease processes, cellular signaling, or metabolic functions.
Comparación Con Compuestos Similares
(4-(5-Chloro-6-(tetrahydrofuran-2-yl)nicotinoyl)piperazin-1-yl)(furan-3-yl)methanone
(4-(5-Chloro-6-(tetrahydrofuran-3-yl)nicotinoyl)piperazin-1-yl)(thiophene-2-yl)methanone
Conclusion
(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone is a compound of significant interest due to its diverse chemical properties and potential applications across various scientific domains. Its synthesis, reactions, and mechanism of action offer rich avenues for research and practical application.
Propiedades
IUPAC Name |
[4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c20-15-10-13(11-21-17(15)28-14-3-9-26-12-14)18(24)22-4-6-23(7-5-22)19(25)16-2-1-8-27-16/h1-2,8,10-11,14H,3-7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUDPWGVJJXQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)



![4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2567588.png)
![4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2567592.png)
![6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)


![8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2567598.png)

![ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2567601.png)
![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)

